REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([SH:9])[CH:5]=[CH:6][C:7]=1[CH3:8].[H-].[Na+].I[CH2:13][CH2:14][CH3:15].[O-:16]I(=O)(=O)=O.[Na+]>CN(C=O)C.O.CCOC(C)=O>[Br:1][C:2]1[CH:3]=[C:4]([S:9]([CH2:13][CH2:14][CH3:15])=[O:16])[CH:5]=[CH:6][C:7]=1[CH3:8] |f:1.2,4.5|
|
Name
|
|
Quantity
|
1.27 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1C)S
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
12.5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.73 mL
|
Type
|
reactant
|
Smiles
|
ICCC
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]I(=O)(=O)=O.[Na+]
|
Name
|
|
Quantity
|
12.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at RT for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Then reaction mixture
|
Type
|
STIRRING
|
Details
|
The reaction was stirred for 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
before being quenched by dropwise addition of water
|
Type
|
ADDITION
|
Details
|
EtOAc was added
|
Type
|
CUSTOM
|
Details
|
the layers separated
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
CUSTOM
|
Details
|
dried on MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in MeOH (13 mL)
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C.
|
Type
|
STIRRING
|
Details
|
After stirring for 24 hours at RT
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
the phases separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase was dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by flash column chromatography (silica)
|
Type
|
WASH
|
Details
|
eluting with cyclohexane containing
|
Type
|
TEMPERATURE
|
Details
|
increasing amounts of EtOAc
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |